[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
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Overview
Description
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methanol group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylmethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes, such as the Suzuki cross-coupling reaction, are employed on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]aldehyde or [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]carboxylic acid.
Reduction: [2-(Cyclopropylmethoxy)pyridin-3-yl]methanol.
Substitution: [5-Amino-2-(cyclopropylmethoxy)pyridin-3-yl]methanol or [5-Hydroxy-2-(cyclopropylmethoxy)pyridin-3-yl]methanol.
Scientific Research Applications
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODQTNDGCPZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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